molecular formula C8H7FN2O4 B8589394 2-(1,3-Dioxolan-2-yl)-5-fluoro-3-nitropyridine CAS No. 1312605-89-2

2-(1,3-Dioxolan-2-yl)-5-fluoro-3-nitropyridine

Cat. No. B8589394
M. Wt: 214.15 g/mol
InChI Key: CRSZOKKYCUBQBK-UHFFFAOYSA-N
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Patent
US08633313B2

Procedure details

To a solution of 2-(1,3-dioxolan-2-yl)-5-fluoro-3-nitropyridine (10 g, 46.69 mmol) in ethanol (140 mL) was added Pd/C (1 g) under nitrogen atmosphere. The reaction mixture was stirred for overnight under hydrogen atmosphere at 25° C. The reaction mixture was filtered through Celite™ and washed with EtOH. The filtrate was concentrated in vacuo and residue was purified by column chromatography on silica gel using 0-40% EtOAc in hexane to give 2-(1,3-dioxolan-2-yl)-5-fluoropyridin-3-amine: LC-MS (ESI) m/z 185.2 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[C:11]([N+:12]([O-])=O)=[CH:10][C:9]([F:15])=[CH:8][N:7]=1>C(O)C.[Pd]>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[C:11]([NH2:12])=[CH:10][C:9]([F:15])=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O1C(OCC1)C1=NC=C(C=C1[N+](=O)[O-])F
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for overnight under hydrogen atmosphere at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite™
WASH
Type
WASH
Details
washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo and residue
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel using 0-40% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(OCC1)C1=NC=C(C=C1N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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